molecular formula C10H15NO3 B1670291 Desglymidodrine CAS No. 3600-87-1

Desglymidodrine

Katalognummer: B1670291
CAS-Nummer: 3600-87-1
Molekulargewicht: 197.23 g/mol
InChI-Schlüssel: VFRCNXKYZVQYLX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Desglymidodrin ist ein aktiver Metabolit des Prodrugs Midodrin. Es ist ein potenter α1-Adrenozeptor-Agonist, der hauptsächlich zur Behandlung von orthostatischer Hypotonie eingesetzt wird. Desglymidodrin übt seine Wirkung durch Erhöhung des Gefäßtonus und des Blutdrucks aus .

Analyse Chemischer Reaktionen

Desglymidodrin unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Häufig verwendete Reagenzien bei diesen Reaktionen sind Oxidationsmittel wie Wasserstoffperoxid und Reduktionsmittel wie Natriumborhydrid. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den jeweiligen Bedingungen und den verwendeten Reagenzien ab .

Wirkmechanismus

Desglymidodrine exerts its effects by acting as an agonist at α1-adrenergic receptors. Upon binding to these receptors, it activates the α-adrenergic signaling pathway, leading to vasoconstriction and an increase in vascular tone. This results in elevated blood pressure, which is beneficial in treating conditions like orthostatic hypotension .

Vergleich Mit ähnlichen Verbindungen

Desglymidodrin ähnelt anderen α1-Adrenozeptor-Agonisten wie:

Desglymidodrin ist einzigartig in seiner spezifischen Aktivierung von α1-Adrenozeptoren und seiner Wirksamkeit bei der Behandlung von orthostatischer Hypotonie ohne signifikante Nebenwirkungen .

Biologische Aktivität

Desglymidodrine (DMAE) is the active metabolite of the prodrug midodrine, primarily utilized in the treatment of orthostatic hypotension and other related conditions. Its biological activity is characterized by its pharmacokinetics, metabolic pathways, therapeutic applications, and clinical efficacy.

1. Pharmacokinetics

The pharmacokinetic profile of this compound is crucial for understanding its therapeutic effects. Studies have shown that after administration of midodrine, it is rapidly metabolized to this compound, which exerts its pharmacological effects as an α-adrenergic agonist.

Table 1: Key Pharmacokinetic Parameters of this compound

ParameterValue
Half-life~4 hours
Maximum Plasma Concentration (Cmax)Varies with dosage
Area Under Curve (AUC0-t)Significantly higher in cirrhotic patients compared to healthy individuals
BioavailabilityHigh, but varies based on liver function

2. Metabolism

This compound undergoes metabolism primarily through cytochrome P450 enzymes. A study indicated that CYP2D6 plays a significant role in the O-demethylation of DMAE, with notable inhibition observed when quinidine is administered . This highlights the importance of considering drug-drug interactions when prescribing this compound.

Table 2: Metabolic Pathways of this compound

EnzymeActivity LevelInhibitors
CYP2D6HighQuinidine
CYP1A2ModerateFurafylline
CYP2C19Low-

3. Therapeutic Applications

This compound is indicated for various conditions associated with low blood pressure:

  • Orthostatic Hypotension : It effectively increases blood pressure in patients experiencing symptoms related to standing up.
  • Urinary Incontinence : Emerging evidence suggests potential efficacy in treating stress urinary incontinence .
  • Cirrhotic Patients : Clinical studies indicate that pharmacokinetics differ significantly in cirrhotic patients, necessitating careful dose adjustments .

4. Clinical Efficacy

Clinical trials have demonstrated the effectiveness of this compound in improving blood pressure and alleviating symptoms associated with hypotension. A notable double-blind study found that midodrine (and consequently this compound) significantly increased standing systolic blood pressure in patients with neurogenic orthostatic hypotension .

Case Study Insights

  • A prospective study involving cirrhotic patients showed significant variations in pharmacokinetic parameters between healthy volunteers and those with liver dysfunction, underscoring the need for tailored dosing strategies .
  • The MIDAS study illustrated that midodrine could reduce the need for intravenous vasopressors in critically ill patients, highlighting its role in managing severe hypotension .

5. Conclusion

This compound exhibits significant biological activity as an active metabolite of midodrine, characterized by its pharmacokinetic properties and therapeutic applications. Ongoing research into its metabolism and clinical efficacy continues to refine its use in various patient populations, particularly those with complex health conditions such as cirrhosis or neurogenic orthostatic hypotension.

Eigenschaften

IUPAC Name

2-amino-1-(2,5-dimethoxyphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3/c1-13-7-3-4-10(14-2)8(5-7)9(12)6-11/h3-5,9,12H,6,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFRCNXKYZVQYLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

60407-53-6 (hydrochloride)
Record name Desglymidodrine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003600871
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID00957424
Record name 2-Amino-1-(2,5-dimethoxyphenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00957424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3600-87-1
Record name Desglymidodrine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3600-87-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Desglymidodrine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003600871
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-1-(2,5-dimethoxyphenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00957424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-1-(2,5-dimethoxyphenyl)ethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DESGLYMIDODRINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S57K35I2FV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A solution of 2.84 g (14.7 mmol) of (2, 5 dimethoxyphenyl)-hydroxy acetonitrile in 10 ml of dry THF was stirred and cooled using ice bath as a 1 M solution of borane in THF (90 mL) was added dropwise. After the addition was complete, the mixture was heated at reflux for 20 h. It was cooled and treated with 40 mL of 6N hydrochloric acid and washed with ethyl acetate. The aqueous layer was neutralized with 1N sodium hydroxide and extracted with ethyl acetate and concentrated to afford the desired compound as a white solid 1.5 g (52%). 1H NMR (300MHz, CDCl3) δ 6.97 (d, 1H, J=2.5 Hz), 6.73-6.69(m, 2H), 4.83-4.81(t, 1H, J=4.1 Hz), 3.72(s, 3H), 3.71(s, 3H), 2.89-2.65(m, 2H), 2.16(brs, 2H)
Name
(2, 5 dimethoxyphenyl)-hydroxy acetonitrile
Quantity
2.84 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
reactant
Reaction Step Four
Name
Quantity
90 mL
Type
solvent
Reaction Step Five
Yield
52%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Desglymidodrine
Reactant of Route 2
Reactant of Route 2
Desglymidodrine
Reactant of Route 3
Desglymidodrine
Reactant of Route 4
Desglymidodrine
Reactant of Route 5
Reactant of Route 5
Desglymidodrine
Reactant of Route 6
Desglymidodrine
Customer
Q & A

A: Desglymidodrine is the active metabolite of the prodrug Midodrine. It functions as a selective α1-adrenergic receptor agonist, primarily targeting these receptors in the arteriolar and venous vasculature []. This binding leads to smooth muscle contraction, resulting in vasoconstriction and an elevation of blood pressure []. Notably, this compound demonstrates limited ability to cross the blood-brain barrier, minimizing central nervous system effects [].

A: While the provided abstracts don't explicitly state the molecular formula and weight of this compound, they provide sufficient information to deduce these details. As an active metabolite formed by the deglycination of Midodrine, we can infer its structure. Spectroscopic data, such as IR, 1H NMR, 13C NMR, and mass analysis, would provide definitive confirmation of its structure [].

A: While the provided research primarily focuses on this compound itself, one study investigates the in vitro metabolism of this compound by human liver microsomes [, ]. The research identifies CYP2D6 as the primary enzyme responsible for this compound's 5'-O-demethylation, with CYP1A2 playing a minor role [, ]. Understanding the metabolic pathways of this compound provides insights into potential drug-drug interactions and interindividual variability in response to the drug.

A: One study describes a controlled-release pharmaceutical composition containing Midodrine and/or this compound []. This formulation aims to achieve sustained release of this compound after oral administration, leading to a prolonged therapeutic effect and potentially improved patient compliance.

A: Several studies provide insights into the pharmacokinetics of this compound. Following oral administration of Midodrine, it is rapidly absorbed and converted to this compound [, ]. The half-life of this compound is approximately 4 hours []. The primary route of elimination for both Midodrine and this compound is renal []. Notably, the pharmacokinetics of Midodrine and this compound may be altered in specific patient populations, such as those with liver cirrhosis [, ]. A study comparing the pharmacokinetics of Midodrine and this compound in cirrhotic patients with tense ascites versus healthy volunteers could shed light on dosage adjustments required in such cases []. Furthermore, analytical methods like LC-MS/MS have been developed and validated to quantify Midodrine and this compound in human plasma, facilitating pharmacokinetic studies [, , ].

A: Research indicates a linear relationship between Midodrine dosage and the increase in standing systolic blood pressure due to this compound []. This finding suggests that adjusting the Midodrine dose can modulate the therapeutic effect on orthostatic blood pressure.

A: A double-blind, dose-response study demonstrated that Midodrine effectively increases orthostatic blood pressure and improves symptoms in patients with NOH []. The study identified a 10-mg dose of Midodrine, administered two to three times daily, as an effective regimen for this condition [].

A: Yes, research has explored the potential benefits of Midodrine in various conditions beyond NOH. One area of interest is its use in managing dialysis-associated hypotension in patients undergoing hemodialysis. Studies suggest that administering Midodrine at the start of dialysis can reduce the severity and frequency of hypotensive episodes [].

A: Midodrine, and by extension its active metabolite this compound, can lead to side effects primarily attributed to its sympathomimetic properties []. Common adverse effects include piloerection, scalp pruritus, generalized paresthesias, and urinary retention [].

A: Yes, there are documented cases of acute Midodrine overdose []. The primary clinical findings associated with Midodrine overdose are marked hypertension and relative bradycardia, both of which tend to resolve relatively quickly []. Intravenous nitroglycerin appears to be a safe and effective treatment option for controlling blood pressure in such cases [].

A: High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) is a widely used technique for the simultaneous determination of Midodrine and this compound in biological samples, such as human plasma [, , ]. This method offers high sensitivity and selectivity, making it suitable for pharmacokinetic and bioequivalence studies. Other analytical techniques like capillary electrophoresis (CE) have also been explored for the stereoselective determination of Midodrine and this compound enantiomers [].

A: Researchers validate analytical methods for Midodrine and this compound using established guidelines to guarantee accuracy, precision, and specificity [, , ]. These validation procedures are essential to ensure the reliability and reproducibility of the analytical data generated during research and development.

A: Midodrine obtained approval from the US Food and Drug Administration (FDA) in 1996 for treating orthostatic hypotension []. This approval marked a significant milestone in managing this condition, providing clinicians with a new therapeutic option for patients experiencing symptoms related to low blood pressure upon standing.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.